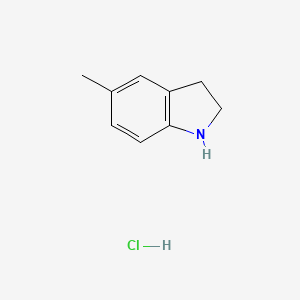

5-Methylindoline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methyl-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c1-7-2-3-9-8(6-7)4-5-10-9;/h2-3,6,10H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZRPGWQUGLMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803594-95-7 | |

| Record name | 1H-Indole, 2,3-dihydro-5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803594-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methyl-2,3-dihydro-1H-indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Methylindoline Hydrochloride and Its Derivatives

Established Pathways for 5-Methylindoline (B1590916) Synthesis

The primary route to 5-methylindoline involves the reduction of the corresponding indole (B1671886) precursor, 5-methylindole (B121678). Once the free base is obtained, it can be readily converted to its hydrochloride salt for improved stability and handling.

Reduction of 5-Methylindole Precursors to 5-Methylindoline

The conversion of 5-methylindole to 5-methylindoline is achieved by the saturation of the C2-C3 double bond in the pyrrole (B145914) ring. This transformation can be accomplished through various reduction methods, most notably catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation stands as a highly efficient method for this conversion. One effective protocol involves the use of a platinum-on-carbon (Pt/C) catalyst in water, with p-toluenesulfonic acid as an activator. This green chemistry approach provides excellent yields for a variety of substituted indoles. For 5-methylindole specifically, this method results in a 96% yield of 5-methylindoline. sci-hub.se An alternative catalytic system employs platinum oxide (PtO₂) in a mixture of ethanol (B145695) and aqueous fluoroboric acid, which also facilitates rapid and complete hydrogenation. rsc.org

Chemical reduction offers another viable pathway. A classic and effective method involves the use of a metal-acid combination, such as zinc dust in 85% phosphoric acid. This procedure is notable as it minimizes the polymerization that often plagues indole reductions in other acidic media, providing a reliable route to the indoline (B122111) product. researchgate.net

| Method | Precursor | Reagents and Conditions | Product | Yield |

| Catalytic Hydrogenation | 5-Methylindole | Pt/C, p-toluenesulfonic acid, H₂O, H₂ (pressure) | 5-Methylindoline | 96% |

| Catalytic Hydrogenation | Indole | Platinum oxide, Ethanol/Aqueous fluoroboric acid, H₂ | Indoline | High |

| Chemical Reduction | Indole | Zinc dust, 85% Phosphoric acid, Heat | Indoline | 64-69% |

Preparation of the Hydrochloride Salt Form

5-Methylindoline, as a secondary amine, is basic and can be readily converted into a stable, crystalline hydrochloride salt. This is typically achieved by treating a solution of the 5-methylindoline free base in an appropriate organic solvent, such as isopropanol (B130326) or diethyl ether, with a solution of hydrochloric acid (HCl) in the same or a compatible solvent. The salt precipitates from the solution and can be isolated by filtration. For instance, a general procedure involves dissolving the indoline derivative and cooling the solution before adding a stoichiometric amount of ethereal HCl, leading to the precipitation of the hydrochloride salt. google.com This conversion is a standard acid-base reaction that proceeds in quantitative yield.

Advanced Synthetic Approaches for Derivatization of the 5-Methylindoline Scaffold

The 5-methylindoline core offers multiple sites for functionalization: the nitrogen atom (N-1), the saturated carbons of the pyrrolidine (B122466) ring (C-2 and C-3), and the aromatic benzene (B151609) ring (C-4, C-6, and C-7). Advanced synthetic strategies enable the selective modification of these positions to generate a diverse library of derivatives.

N-1 Alkylation and Acylation Strategies

The nitrogen atom of the indoline ring is a nucleophilic site that can be readily alkylated or acylated.

N-Alkylation is commonly performed by treating the indoline with an alkylating agent, such as an alkyl halide or a primary alcohol, in the presence of a base. A classic approach involves the deprotonation of the N-H bond with a strong base like sodium hydride (NaH) to form the corresponding anion, which then acts as a potent nucleophile in an SN2 reaction with an alkyl halide. youtube.com More advanced methods utilize catalytic systems. For example, an iridium-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" methodology allows for the N-alkylation of indolines using alcohols as the alkylating agents. organic-chemistry.orgresearchgate.net This process is atom-economical, releasing only water as a byproduct.

N-Acylation introduces a carbonyl group onto the nitrogen atom, forming an amide. This is typically accomplished by reacting the indoline with an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. researcher.life Thioesters have also been developed as stable and chemoselective acyl sources for the N-acylation of nitrogen heterocycles. nih.govnih.gov

| Transformation | Substrate | Reagents and Conditions | Product Type |

| N-Alkylation | Indoline | 1. Sodium Hydride (NaH); 2. Primary Alkyl Halide (R-X) | N-Alkylindoline |

| N-Alkylation | Indoline | Alcohol (R-CH₂OH), Iridium Catalyst, K₂CO₃, TFE, 110 °C | N-Alkylindoline |

| N-Acylation | Indoline | Acyl Chloride (R-COCl), Triethylamine (Et₃N), Dichloromethane (DCM) | N-Acylindoline (Amide) |

| N-Acylation | Indole | Thioester (R-COSMe), Cesium Carbonate (Cs₂CO₃), Xylene, 140 °C | N-Acylindole (Amide) |

Functionalization at the C-2 and C-3 Positions of the Pyrrolidine Ring

Modifying the saturated C-2 and C-3 positions of the indoline ring is more challenging than N-functionalization and typically requires specialized strategies.

Functionalization at C-2: The synthesis of 2-substituted indolines can be achieved through multi-step sequences involving cyclization reactions. One strategy involves the Suzuki-Miyaura coupling of an N-(o-halophenyl)enecarbamate with a boronic acid, followed by a 5-endo-trig aryl radical cyclization to form the indoline ring with a substituent at the C-2 position. acs.orgacs.org Another approach utilizes a rhodium-catalyzed decarboxylative cyclization and hydroacylation sequence starting from vinyl benzoxazinanones. rsc.org

Functionalization at C-3: The C-3 position can be functionalized through different catalytic pathways. A versatile method involves the cyclolithiation of an o-bromo-N,N-diallylaniline using t-butyllithium. This generates an N-allyl-3-(lithiomethyl)indoline intermediate, which can be trapped with various electrophiles to install a functionalized methyl group at the C-3 position. sci-hub.se Additionally, iridium-catalyzed dehydrogenative coupling can selectively introduce alkyl groups from primary alcohols at the C-3 position of indolines. organic-chemistry.org

Substituent Effects and Regioselectivity in Electrophilic Aromatic Substitution on the Benzene Moiety

Electrophilic aromatic substitution (EAS) on the benzene portion of 5-methylindoline is governed by the directing effects of the two existing substituents: the annulated amino group (part of the pyrrolidine ring) and the C-5 methyl group.

The amino group at N-1 is a powerful activating, ortho-, para-directing group. Its non-bonding electrons can be donated into the aromatic ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. This effect strongly directs incoming electrophiles to the positions ortho and para to the nitrogen, which are the C-7 and C-5 positions, respectively. However, since the C-5 position is already occupied by a methyl group, the primary sites activated by the amino group are C-7.

The methyl group at C-5 is a weakly activating, ortho-, para-directing group. It activates the ring through an inductive effect and hyperconjugation. It directs incoming electrophiles to its ortho positions (C-4 and C-6) and its para position (which is occupied by the nitrogen atom).

The amino group is a much stronger activating and directing group than the methyl group. Therefore, its influence will be dominant.

The primary site of substitution will be the C-7 position, which is ortho to the strongly activating amino group and meta to the methyl group.

The C-4 and C-6 positions are also activated. The C-6 position is ortho to the methyl group and meta to the amino group. The C-4 position is also ortho to the methyl group and meta to the amino group. Substitution at these positions is possible but generally less favored than at C-7, where the directing effects of both groups are less in conflict.

Therefore, the predicted order of reactivity for electrophilic aromatic substitution on 5-methylindoline is C-7 > C-6 ≈ C-4. Studies on related indoline spiropyran systems confirm that electrophilic reactions such as nitration and halogenation tend to occur at the available positions on the indoline's benzene ring, consistent with these directing principles. mdpi.com

Stereoselective Synthesis of Chiral 5-Methylindoline Derivatives via Asymmetric Catalysis

The generation of chiral 5-methylindoline derivatives with high enantiopurity is a critical endeavor, often accomplished through asymmetric catalysis. This field has seen significant advancements through both metal-catalyzed and organocatalytic strategies, enabling precise control over stereochemistry.

Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of complex molecules. While direct examples focusing exclusively on 5-methylindoline are not extensively detailed in readily available literature, the principles of asymmetric organocatalysis are broadly applicable. For instance, chiral phosphoric acids and cinchona alkaloid-derived catalysts have been successfully employed in asymmetric additions to indolyl systems, suggesting their potential applicability to 5-methylindoline precursors. These catalysts can activate substrates and guide the approach of reagents to create specific stereocenters with high enantiomeric excess (ee). The development of axially chiral organocatalysts has also shown promise in controlling the stereoselectivity of cascade reactions involving indoline-based substrates.

Metal-catalyzed asymmetric synthesis offers another robust avenue. Chiral ligands complexed with transition metals can facilitate a variety of enantioselective transformations, including hydrogenations, cross-coupling reactions, and cyclizations. While specific protocols for 5-methylindoline are not always explicitly outlined, the general success of these methods with related indole and indoline substrates provides a strong foundation for their adaptation.

Cascade and Cycloaddition Reactions Involving 5-Methylindoline Precursors (e.g., 5-Methylindoline-2,3-dione)

Cascade and cycloaddition reactions are efficient strategies for the rapid construction of complex molecular architectures from relatively simple precursors like 5-methylindoline-2,3-dione (5-methylisatin). These reactions often proceed through a series of intramolecular or intermolecular transformations in a single pot, offering atom and step economy.

Synthesis of Spiro[indoline-3,2′-thiazolidine] Derivatives

The synthesis of spiro[indoline-3,2′-thiazolidine] derivatives is a prominent example of a multicomponent reaction involving an isatin (B1672199) precursor. Specifically, 5-methylindoline-2,3-dione can be reacted with an amine and a mercaptoalkanoic acid to construct the spiro-thiazolidinone core.

A common approach involves the condensation of 5-methylindoline-2,3-dione with an appropriate amine to form an intermediate Schiff base, which then undergoes cyclization with a mercaptoalkanoic acid, such as mercaptoacetic acid. This reaction can be catalyzed by various acids and can be performed under environmentally benign conditions, including in aqueous media or under solvent-free conditions. For instance, the reaction of 5-methylindoline-2,3-dione with 4-(aminomethyl)benzoic acid and mercaptoacetic acid can yield the corresponding spiro[indoline-3,2′-thiazolidine] derivative.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) | Reference |

| 5-Methylindoline-2,3-dione | 4-(Aminomethyl)benzoic acid | Mercaptoacetic acid | 4-(((2',4'-dioxo-5-methylspiro[indoline-3,2'-thiazolidin]-3'-yl)methyl)benzoic acid | 55 | |

| 5-Methylindoline-2,3-dione | 4-Aminobutanoic acid | Mercaptoacetic acid | 4-(2',4'-dioxo-5-methylspiro[indoline-3,2'-thiazolidin]-3'-yl)butanoic acid | 59 | |

| 5-Methylindoline-2,3-dione | tert-Butyl(3-aminopropyl)carbamate | Mercaptoacetic acid | tert-butyl (3-(2',4'-dioxo-5-methylspiro[indoline-3,2'-thiazolidin]-3'-yl)propyl)carbamate | 85 |

Formation of Hexahydroimidazo[1,5-c]thiazolidine Derivatives

The synthesis of more complex heterocyclic systems, such as hexahydroimidazo[1,5-c]thiazolidine derivatives, can also be envisioned starting from 5-methylindoline precursors. While direct synthetic routes from 5-methylindoline are not extensively documented in readily available literature, the general strategies for constructing this scaffold often involve multi-step sequences or cascade reactions. These syntheses typically rely on the formation of key intermediates that can undergo subsequent cyclizations. The indoline nitrogen and functional groups at the C2 and C3 positions of a modified 5-methylindoline core could serve as anchor points for building the fused imidazo-thiazolidine ring system.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings. In the context of 5-methylindoline chemistry, 5-methylindoline-2,3-dione can serve as a precursor to generate an azomethine ylide, a 1,3-dipole. This is typically achieved through the condensation of 5-methylisatin (B515603) with an amino acid, such as sarcosine, which upon decarboxylation in situ, forms the azomethine ylide.

This reactive intermediate can then be trapped by a variety of dipolarophiles, including alkenes and alkynes, to afford spiro-pyrrolidinyl-oxindole derivatives. The reaction is often highly regio- and stereoselective. The development of catalytic, enantioselective versions of this reaction allows for the synthesis of chiral spiro-pyrrolidines with high levels of stereocontrol.

| 1,3-Dipole Precursor | Amino Acid | Dipolarophile | Product Type | Reference |

| 5-Methylisatin | Sarcosine | Alkenes/Alkynes | Spiro-pyrrolidinyl-oxindole |

Novel Synthetic Protocols and Sustainable Chemistry for Indoline Compounds

The principles of green chemistry are increasingly being applied to the synthesis of indoline compounds to minimize environmental impact and improve efficiency. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Novel synthetic protocols for indolines often involve the use of microwave irradiation, which can significantly reduce reaction times and improve yields. Multicomponent reactions, as discussed earlier, are inherently sustainable as they reduce the number of synthetic steps and purification procedures. The use of water as a solvent is another key aspect of green indoline synthesis, offering an environmentally benign alternative to volatile organic solvents.

Furthermore, the development of reusable catalysts, such as solid-supported acid catalysts, aligns with the principles of sustainable chemistry by simplifying product purification and reducing waste. Biocatalysis, employing enzymes to carry out specific chemical transformations, is also a growing area in the sustainable synthesis of chiral indoline derivatives.

While a specific, novel, and sustainable protocol for the direct synthesis of 5-Methylindoline hydrochloride is not prominently detailed in the reviewed literature, the application of these green chemistry principles to the broader field of indoline synthesis provides a clear roadmap for future developments in the sustainable production of this important compound.

Chemical Transformations and Reaction Mechanisms of 5 Methylindoline Hydrochloride

Reactivity Profiles of the Indoline (B122111) Nitrogen and Aromatic Ring

The reactivity of 5-Methylindoline (B1590916) hydrochloride is characterized by the interplay between the nucleophilic indoline nitrogen and the electron-rich aromatic ring. The presence of the methyl group at the 5-position, being an electron-donating group, enhances the electron density of the benzene (B151609) ring, thereby influencing its susceptibility to electrophilic attack.

The indoline nitrogen, in its free base form (5-methylindoline), possesses a lone pair of electrons, rendering it nucleophilic and basic. However, in 5-Methylindoline hydrochloride, this nitrogen is protonated, forming an indolinium ion. This protonation significantly diminishes the nucleophilicity of the nitrogen, making it less reactive towards electrophiles. Consequently, reactions involving the indoline nitrogen of this compound often require prior deprotonation to the free base.

| Feature | Influence on Reactivity of 5-Methylindoline |

| Indoline Nitrogen (as hydrochloride) | Protonated, reduced nucleophilicity. Requires deprotonation for reactions at nitrogen. |

| Aromatic Ring | Activated by the 5-methyl group (electron-donating). |

| Regioselectivity of Electrophilic Attack | Primarily directed to the C7 position due to the combined directing effects of the nitrogen and methyl group. |

Investigations into Intramolecular Rearrangements of 5-Methylindoline Analogs

Intramolecular rearrangements of indoline scaffolds provide powerful synthetic routes to complex molecular architectures. One notable example is the dearomative Claisen rearrangement, which has been explored for the synthesis of substituted indolines. nih.govacs.org While specific studies on the intramolecular rearrangements of this compound are not extensively documented, the principles can be inferred from related systems.

The Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols, for instance, offers a method for introducing substituents at the C2 position of the indoline ring. nih.govacs.org In the context of a 5-methylindoline analog, the electron-donating methyl group would be expected to stabilize the carbocationic intermediates that may be involved in certain rearrangement pathways, potentially influencing the reaction rates and outcomes. The presence of the hydrochloride salt would likely necessitate reaction conditions that are compatible with the acidic nature of the substrate or require its conversion to the free base prior to the rearrangement.

Mechanistic Studies of Derivatization Reactions (e.g., Pictet-Spengler-like reactions, Diels-Alder reactions)

Pictet-Spengler-like Reactions:

The Pictet-Spengler reaction is a key transformation for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. While 5-methylindoline itself does not possess the requisite β-arylethylamine moiety for a classical Pictet-Spengler reaction, its derivatives can participate in analogous cyclizations. For instance, the reaction of 5-methylindoline-2,3-dione with amino acids can lead to the formation of spiro[indoline-3,2'-pyrrolidine] derivatives, which can be considered a Pictet-Spengler-type condensation-cyclization sequence. orientjchem.orgresearchgate.net

The mechanism involves the initial formation of an iminium ion, which then undergoes an intramolecular electrophilic attack on the electron-rich indole (B1671886) nucleus. The 5-methyl group, by increasing the nucleophilicity of the aromatic ring, would be expected to facilitate this cyclization step.

Diels-Alder Reactions:

The indoline scaffold can participate in Diels-Alder reactions, acting as either a diene or a dienophile depending on the substitution pattern and reaction partners. Intramolecular [4+2] cycloadditions of ynamide and enynamide derivatives have been utilized to construct highly substituted indolines. nih.gov In such reactions, the substituents on the aromatic ring can influence the electronic properties of the diene or dienophile system, thereby affecting the feasibility and stereochemical outcome of the cycloaddition. The 5-methyl group, being electron-donating, would subtly alter the HOMO and LUMO energy levels of the indoline system, which could be a factor in controlling the reactivity in Diels-Alder reactions. For example, a tandem Diels-Alder/coupling reaction involving arynes has been used for the stereoselective synthesis of dihydronaphtho-fused oxindoles, a class of compounds structurally related to 5-methylindoline derivatives. google.com

Catalytic Applications in Organic Synthesis Employing Indoline Scaffolds

Chiral indoline derivatives have emerged as powerful organocatalysts in a variety of asymmetric transformations. The rigid bicyclic structure of the indoline scaffold allows for the creation of a well-defined chiral environment around the catalytic site, leading to high levels of stereocontrol.

Organocatalytic Enantioselective Alkylations

Indoline-based catalysts have been successfully employed in enantioselective alkylation reactions. Although specific examples detailing the use of this compound as a catalyst are limited, the general principles apply. Chiral indoline catalysts can activate substrates towards nucleophilic attack, and the substituents on the indoline ring can be used to fine-tune the steric and electronic properties of the catalyst to achieve high enantioselectivity.

Chiral Amine Catalysis for Iminium Activation

Chiral secondary amines derived from the indoline scaffold can be used as catalysts for iminium activation. In this mode of catalysis, the chiral amine reversibly condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This iminium ion has a lower LUMO energy than the parent carbonyl compound, making it more susceptible to nucleophilic attack. The chiral environment provided by the indoline catalyst directs the approach of the nucleophile, leading to the formation of an enantioenriched product. The 5-methyl group on the indoline scaffold could influence the catalyst's solubility and electronic properties, which in turn could affect its catalytic activity and selectivity.

LUMO-Lowering Organocatalysis in Asymmetric Reactions

The concept of LUMO-lowering is central to iminium catalysis. By forming an iminium ion, the chiral indoline catalyst effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated carbonyl substrate. This activation strategy has been widely applied in a range of asymmetric reactions, including Michael additions, Friedel-Crafts alkylations, and cycloadditions. An organocatalyzed vinylogous Mukaiyama aldol (B89426) reaction of 1-(cyclopropylmethyl)-5-methylindoline-2,3-dione highlights the utility of the 5-methylindoline scaffold in asymmetric synthesis, where a cinchona-based thiourea (B124793) catalyst was used to achieve high yield and enantioselectivity. mdpi.comresearchgate.net

| Catalytic Application | Role of Indoline Scaffold | Potential Influence of 5-Methyl Group |

| Organocatalytic Enantioselective Alkylations | Provides a rigid chiral backbone for the catalyst. | Modulates steric and electronic properties of the catalyst. |

| Chiral Amine Catalysis for Iminium Activation | Forms a chiral iminium ion with α,β-unsaturated carbonyls. | Influences catalyst solubility and electronic character. |

| LUMO-Lowering Organocatalysis | Lowers the LUMO of the substrate upon iminium ion formation. | Can affect the stability and reactivity of the catalytic intermediates. |

Advanced Analytical and Structural Characterization in Research of 5 Methylindoline Hydrochloride and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation of 5-Methylindoline (B1590916) hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

In the ¹H NMR spectrum of an indoline (B122111) derivative, distinct signals correspond to protons in different locations within the molecule. For the parent indoline, protons on the saturated five-membered ring (C2 and C3) typically appear as triplets in the ranges of 3.00-3.50 ppm and 3.50-4.00 ppm, respectively. chemicalbook.com The aromatic protons on the benzene (B151609) ring resonate further downfield, generally between 6.60 and 7.10 ppm. chemicalbook.com For 5-Methylindoline, the introduction of the methyl group adds a characteristic singlet peak around 2.2-2.4 ppm. The hydrochloride salt form influences the chemical shift of the N-H proton, which often appears as a broad signal due to proton exchange and coupling with the nitrogen nucleus.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. In the indoline skeleton, the aliphatic carbons (C2 and C3) are typically found upfield, while the aromatic carbons resonate downfield. The methyl group of 5-Methylindoline would introduce a signal in the aliphatic region of the spectrum. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish definitive proton-proton and proton-carbon connectivities, respectively, confirming the complete and unambiguous structural assignment of the molecule. nih.govmdpi.com

Table 1: Representative ¹H NMR Spectral Data for an Indoline Scaffold Data presented is typical for the core structure and may vary slightly for 5-Methylindoline hydrochloride.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4, H-6, H-7 | 6.61 - 7.08 | Multiplet |

| N-H | 3.64 | Singlet (broad) |

| C3-H₂ | 3.49 | Triplet |

Table 2: Representative ¹³C NMR Spectral Data for an Indoline Scaffold Data presented is typical for the core structure and may vary slightly for this compound.

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| C-7a | 151.5 |

| C-3a | 129.8 |

| C-4 | 127.2 |

| C-6 | 124.6 |

| C-5 | 118.5 |

| C-7 | 109.8 |

| C-2 | 47.3 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

The analysis of a suitable single crystal of this compound would reveal its crystal system (e.g., monoclinic, orthorhombic) and space group (e.g., P2₁/n). mdpi.commdpi.com The resulting structural data would confirm the planarity of the aromatic ring and the conformation of the dihydro-pyrrole ring. Furthermore, it would precisely locate the methyl group at the C5 position and show the ionic interaction between the protonated indoline nitrogen and the chloride anion. The packing of molecules in the crystal lattice, often dominated by hydrogen bonds and other non-covalent interactions, can also be elucidated, providing insights into the solid-state properties of the material. nih.govmdpi.comacs.org

Table 3: Illustrative Crystallographic Data for an Indole (B1671886) Analog This data is representative and not specific to this compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8707(2) |

| b (Å) | 15.9681(4) |

| c (Å) | 11.9798(4) |

| β (°) | 100.283(3) |

| Volume (ų) | 1481.44(7) |

Advanced Mass Spectrometry Techniques (e.g., GC/MS) for Purity and Molecular Formula Confirmation

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and formula of this compound and assessing its purity. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for analyzing volatile and thermally stable compounds like indoline derivatives. notulaebotanicae.ronotulaebotanicae.ro

In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interactions with the GC column. The separated components then enter the mass spectrometer, where they are ionized. notulaebotanicae.ro For 5-Methylindoline, electron ionization (EI) would likely produce a molecular ion peak (M⁺) corresponding to the mass of the free base (C₉H₁₁N). The high-resolution mass spectrometry (HRMS) variant of this technique can determine the mass of this ion with extremely high accuracy, allowing for the unambiguous confirmation of the elemental composition, C₉H₁₁N. mdpi.com

The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint. Characteristic fragments for indolines can help to confirm the structure. The purity of the sample can be assessed from the gas chromatogram; a single, sharp peak indicates a high degree of purity, while the presence of other peaks would signify impurities. researchgate.netfrontiersin.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. montclair.edu These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

The FTIR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibration in the protonated amine (N⁺-H) typically appears as a broad band in the region of 2400-3200 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group and the saturated ring appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually produce several sharp peaks in the 1450-1600 cm⁻¹ region. researchgate.net The C-N stretching vibration can be found in the 1200-1350 cm⁻¹ range. nih.gov

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the aromatic ring vibrations typically give strong signals, making it a useful tool for studying the core structure. montclair.edu Together, FTIR and Raman spectra offer a comprehensive fingerprint of the molecule, confirming the presence of all key functional groups. nih.govresearchgate.net

Chromatographic Methods (e.g., HPLC, Chiral HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would typically be employed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A purity level of >98% or >99% is often required for research and pharmaceutical applications.

If the indoline analog possesses a chiral center, as many derivatives do, chiral HPLC is essential for separating the enantiomers and determining the enantiomeric excess (e.e.). nih.gov Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. masterorganicchemistry.comrsc.org Using a chiral stationary phase, the two enantiomers interact differently with the column, leading to different retention times and their separation into two distinct peaks. The e.e. is calculated from the relative areas of these two peaks, which is a critical parameter in asymmetric synthesis and for pharmaceutical compounds where only one enantiomer may be biologically active. nih.govresearchgate.net

Spectroscopic Analysis in Monitoring Reaction Progress and Kinetics

Spectroscopic techniques are not only used for final product characterization but are also powerful tools for monitoring the progress and studying the kinetics of chemical reactions in real-time. For the synthesis of this compound or its analogs, techniques like NMR or FTIR can be used to follow the disappearance of starting materials and the appearance of products over time. nih.govacs.org

For instance, a reaction mixture can be periodically sampled and analyzed by ¹H NMR to quantify the relative concentrations of reactants, intermediates, and products. This allows for the determination of reaction completion and can provide insights into the reaction mechanism. Kinetic studies, which investigate the rate at which a reaction occurs, can be performed by monitoring the change in concentration of a key species as a function of time. rsc.orgcopernicus.orgekb.eg This data is crucial for optimizing reaction conditions, such as temperature, concentration, and catalyst loading, to achieve higher yields and faster reaction times. mdpi.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Methylindoline |

| Indoline |

| 5-nitroindole |

| 4-cyanindole |

| 7-methylindole |

| Indole |

| 3-methylindole |

| Phenylacetylene |

Pharmacological and Biological Research Applications of 5 Methylindoline Hydrochloride Derivatives

Neuroscience and Neuropharmacology Research

The serotonergic system is a critical regulator of numerous physiological and behavioral processes, and its dysfunction is implicated in a range of neuropsychiatric disorders. mdpi.com Consequently, serotonin (B10506) (5-HT) receptors are major targets for drug development. mdpi.com Indoline (B122111) derivatives have been investigated as modulators of these receptors, with specific substitutions on the indoline ring playing a crucial role in their affinity and efficacy.

Studies on Neuropharmacological Pathways Influencing Mood and Cognition

The modulation of the 5-HT2C receptor by agonist compounds is linked to therapeutic potential in obsessive-compulsive disorder and depression. nih.gov The activity of 5-HT2C agonists in animal models suggests antidepressant effects, such as increasing reinforcements in operant schedule tasks and producing sleep-waking patterns characteristic of antidepressant drugs. nih.gov The development of indoline derivatives as 5-HT2C agonists, therefore, directly intersects with research into neuropharmacological pathways governing mood. mdma.chnih.gov

Furthermore, multi-target-directed ligands are being designed for complex neurodegenerative diseases like Alzheimer's, which often present with comorbid mood disorders. nih.gov Chimeric compounds that merge the pharmacophore of a known antidepressant, such as the 5-HT1A partial agonist vilazodone, with an acetylcholinesterase inhibitor have been developed. nih.gov These chimeras often incorporate a substituted indole (B1671886) or indoline nucleus, highlighting the versatility of this scaffold in designing molecules that can simultaneously address cognitive decline and mood symptoms in Alzheimer's patients. nih.gov

Research into Potential in Neurodegenerative Disease Management (e.g., Alzheimer's Disease)

The management of Alzheimer's disease (AD) is a significant challenge, and research has expanded from purely symptomatic treatments to multi-target strategies aimed at modifying the disease course. nih.gov Indoline derivatives have emerged as a promising scaffold for developing such multi-target agents.

One key strategy in AD therapeutics is the inhibition of cholinesterases (ChEs), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to enhance cholinergic neurotransmission. nih.govmdpi.com A series of 2-oxoindoline-5-carboxamide (B178552) derivatives were designed and synthesized as dual inhibitors of both AChE and BChE. mdpi.com The 2-oxoindoline core, a direct derivative of indoline, was identified as a potent pharmacophore for inhibiting both enzymes. This research underscores the potential of 5-substituted indoline derivatives in the development of novel anti-Alzheimer's agents. mdpi.com The design of dual-target inhibitors is considered a more ideal treatment for AD as it may reduce the degradation of acetylcholine (B1216132) and be effective in patients with moderate to severe symptoms. mdpi.com

Anticancer Research

The versatility of the indoline scaffold has been extensively exploited in the search for new anticancer agents. mdpi.com In particular, derivatives of 5-methylindoline (B1590916), such as 5-methylisatin (B515603), have been the focus of significant research efforts due to their potent antiproliferative activities against a range of cancer cell types.

Development of Indoline-Based Compounds as Antineoplastic Agents

5-Methylisatin (5-methyl-1H-indole-2,3-dione), an oxidized derivative of 5-methylindoline, has served as a foundational structure for the development of numerous potential anticancer compounds. mdpi.comvda.lt Studies have shown that isatin (B1672199) derivatives substituted at the fifth position with a methyl group exhibit significant biological activity. mdpi.com By combining the 5-methylisatin core with various benzoylhydrazide substituents, researchers have developed a new class of derivatives with strong binding potential to cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. mdpi.comvda.lt

Another class of compounds, indoline-5-sulfonamides, has been investigated for its ability to inhibit cancer-related carbonic anhydrase (CA) isoforms, specifically CA IX and CA XII. nih.govnih.gov These enzymes are overexpressed in many tumors and contribute to the acidic tumor microenvironment. 1-Acylated indoline-5-sulfonamides have demonstrated potent inhibitory activity against these tumor-associated CAs and exhibit antiproliferative effects on cancer cell lines such as MCF7 (breast cancer). nih.govnih.gov

| Compound Class | Target | Cancer Cell Line | Reported Activity | Reference |

|---|---|---|---|---|

| 5-Methylisatin-benzoylhydrazides | CDK2 | Various | Strong binding potential, improved affinity over reference compounds. | mdpi.comvda.lt |

| Indoline-5-sulfonamides (e.g., compound 4f) | Carbonic Anhydrase IX and XII | MCF7 (Breast Cancer) | IC50 of 12.9 µM | nih.gov |

| Indoline-5-sulfonamides (e.g., compound 4e) | Carbonic Anhydrase IX and XII | K562/4 (Resistant Leukemia) | Reverses chemoresistance to doxorubicin. | nih.gov |

Targeting Tubulin and Cell Proliferation Pathways

Microtubules are dynamic protein polymers that are essential for cell division, making them a key target for anticancer drugs. nih.gov The indole scaffold is a "privileged structure" used in the design of tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site. vda.lt Structure-activity relationship studies have revealed that substitutions on the indole ring are critical for activity. Specifically, replacing the B-ring of the natural tubulin inhibitor combretastatin (B1194345) A-4 with an N-methyl-5-indolyl moiety, and adding certain functional groups at the 3-position of the indole, restores potent tubulin polymerization inhibition and cytotoxicity against human cancer cell lines. vda.lt This highlights the importance of the 5-substituted indole core in the design of new tubulin inhibitors.

The investigation of 5-methylisatin derivatives as CDK2 inhibitors directly addresses the targeting of cell proliferation pathways. mdpi.comvda.ltnih.gov CDK2 is a key enzyme that regulates the progression of the cell cycle, and its overexpression is a hallmark of many cancers. nih.govresearchgate.net By inhibiting CDK2, 5-methylisatin derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. mdpi.com Molecular docking and dynamics simulations have been instrumental in designing 5-methylisatin derivatives with enhanced binding affinity and selectivity for the CDK2 active site. mdpi.comvda.lt

| Compound Class | Primary Mechanism | Molecular Target | Outcome | Reference |

|---|---|---|---|---|

| 5-Substituted Indole Derivatives | Inhibition of Tubulin Polymerization | Tubulin (Colchicine Binding Site) | Disruption of microtubule dynamics, mitotic arrest. | nih.govvda.lt |

| 5-Methylisatin Derivatives | Inhibition of Cell Cycle Progression | Cyclin-Dependent Kinase 2 (CDK2) | Cell cycle arrest, apoptosis. | mdpi.comvda.ltnih.gov |

| Indoline-5-sulfonamides | Enzyme Inhibition | Carbonic Anhydrase IX / XII | Modulation of tumor microenvironment, antiproliferative effects. | nih.govnih.gov |

Inhibition of Kinases (e.g., IL2-inducible T-cell kinase (ITK), Cyclin-Dependent Kinase 2 (CDK2))

Derivatives of the indoline scaffold, particularly those based on 5-methylisatin (a 5-methylindoline derivative), have been identified as a promising class of inhibitors for Cyclin-Dependent Kinase 2 (CDK2). nih.gov CDK2 is a key enzyme that regulates the cell cycle, and its overexpression is frequently linked to the uncontrolled cell proliferation characteristic of cancer. nih.gov Consequently, inhibiting CDK2 activity is a significant strategy in the development of novel cancer therapies. nih.gov

Research has focused on designing and synthesizing 5-methylisatin derivatives that can effectively bind to the active site of CDK2. nih.gov Molecular docking and dynamic simulations have guided the structural modifications of the isatin core, particularly by incorporating various benzoylhydrazide substituents. nih.gov These computational studies indicate that interactions with key amino acid residues, such as GLU81 and LEU83, through hydrogen bonds and hydrophobic interactions are crucial for stabilizing the inhibitor-enzyme complex. nih.gov The development of these isatin-based compounds could offer a valuable addition to the array of anticancer treatments. nih.gov

Table 1: Investigational 5-Methylisatin Derivatives as CDK2 Inhibitors This table is representative of the classes of compounds investigated; specific inhibitory concentrations were not detailed in the cited abstract.

| Derivative Class | Design Rationale | Key Binding Interactions | Potential Therapeutic Application |

|---|---|---|---|

| 5-Methylisatin Benzoylhydrazides | Enhance binding affinity and selectivity to the CDK2 active site. nih.gov | Hydrogen bonding with GLU81 and LEU83; hydrophobic interactions. nih.gov | Cancer therapy through cell cycle inhibition. nih.gov |

Modulation of Histone Deacetylases (HDACs) for Therapeutic Intervention

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by modifying chromatin structure and gene expression. nih.govnih.gov The activity of HDACs is associated with the development and progression of numerous chronic diseases, including cancer and cardiac hypertrophy. nih.gov By removing acetyl groups from histone proteins, HDACs lead to chromatin compaction, which results in transcriptional repression of key genes. core.ac.uk

HDAC inhibitors (HDACis) are compounds that block this activity, promoting histone acetylation and reverting aberrant gene expression. nih.govmdpi.com This mechanism has established HDACis as promising therapeutic agents, with proven efficacy in treating certain cancers by inducing growth arrest, differentiation, and apoptosis in tumor cells. nih.govmdpi.com While a wide variety of chemical structures are being explored as HDAC inhibitors, the investigation into specific 5-methylindoline derivatives for this purpose is an emerging area of research. The core principle involves designing molecules that can effectively interact with the active site of HDAC enzymes, thereby restoring normal gene expression patterns. core.ac.uk

Anti-inflammatory and Immunomodulatory Investigations

Inhibition of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Pathways

The arachidonic acid cascade is a critical pathway in the inflammatory response. acs.org Two key enzymes in this pathway, 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), have become important targets for anti-inflammatory drug design. acs.org 5-LOX is responsible for the production of proinflammatory leukotrienes, while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). acs.orgnih.gov The inhibition of both enzymes presents a powerful multitarget strategy to combat inflammation by simultaneously blocking a proinflammatory pathway and enhancing an anti-inflammatory one. acs.org

Recent research has described the successful design, synthesis, and pharmacological profiling of indoline-based dual 5-LOX/sEH inhibitors. acs.org Through systematic structural modifications of the indoline scaffold, researchers have developed compounds with potent inhibitory activity against both enzymes. One particularly promising compound, designated as compound 73 in a 2022 study, demonstrated significant dual inhibitory action and showed remarkable anti-inflammatory efficacy in animal models of peritonitis and asthma. acs.org

Table 2: In Vitro Inhibitory Activity of an Indoline-Based Dual 5-LOX/sEH Inhibitor

| Compound | 5-LOX IC₅₀ (µM) | sEH IC₅₀ (µM) | Source |

|---|---|---|---|

| 73 (Indoline derivative) | 0.41 ± 0.01 | 0.43 ± 0.10 | acs.org |

Mechanism-Based Studies on Reduction of Proinflammatory Cytokines

Proinflammatory cytokines, such as interleukins (e.g., IL-1β) and tumor necrosis factor-alpha (TNF-α), are key mediators of the inflammatory response. nih.gov An excessive release of these molecules can lead to a "cytokine storm," a condition associated with significant tissue damage and multiorgan failure. nih.gov The inhibition of pathways that lead to cytokine production is a key therapeutic strategy.

Research into COX-2 Inhibitory Activity

Cyclooxygenase-2 (COX-2) is another crucial enzyme in the arachidonic acid pathway, responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. nih.govnih.gov Unlike the constitutively expressed COX-1 enzyme, COX-2 is typically induced during inflammation, making it an attractive target for developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.govnih.gov

Derivatives of 1,3-dihydro-2H-indolin-2-one (oxindole), a structure closely related to indoline, have been designed and synthesized as potent and selective COX-2 inhibitors. nih.gov Studies have evaluated the in vitro COX-2 inhibitory activity of these compounds, identifying several derivatives with IC₅₀ values in the low micromolar range. nih.gov Molecular docking studies suggest these compounds effectively bind within the active site of the COX-2 enzyme. nih.gov This line of research indicates that the 5-methylindoline scaffold is a viable backbone for the development of new anti-inflammatory agents targeting COX-2. nih.gov

Table 3: In Vitro COX-2 Inhibitory Activity of Selected Indolin-2-one Derivatives

| Compound | COX-2 IC₅₀ (µM) | Source |

|---|---|---|

| 4e | 2.35 ± 0.04 | nih.gov |

| 9h | 2.42 ± 0.10 | nih.gov |

| 9i | 3.34 ± 0.05 | nih.gov |

| Celecoxib (Control) | 0.31 ± 0.01 | nih.gov |

Antimicrobial and Antibacterial Research

The rise of antibiotic-resistant bacteria poses a severe threat to global health, necessitating the discovery of new antimicrobial agents. nih.gov Research has demonstrated that 5-methylindole (B121678), a closely related compound to 5-methylindoline, possesses significant antibacterial properties. nih.govnih.gov

Studies have shown that 5-methylindole can directly kill a variety of Gram-positive and Gram-negative bacteria. nih.gov Its bactericidal activity has been observed against pathogens in their stationary phase, which is notable as bacteria in this phase are often more tolerant to conventional antibiotics. nih.gov Furthermore, 5-methylindole has demonstrated efficacy against clinically challenging antibiotic-resistant and tolerant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Klebsiella pneumoniae, and Mycobacterium tuberculosis. nih.govnih.gov In addition to its direct antibacterial effects, 5-methylindole has been found to potentiate the activity of aminoglycoside antibiotics against MRSA, suggesting its potential use as an adjuvant to enhance the efficacy of existing drugs. nih.govnih.gov

Table 4: Bacterial Pathogens Susceptible to 5-Methylindole

| Bacterial Species | Gram Stain | Significance | Source |

|---|---|---|---|

| Staphylococcus aureus | Positive | Common cause of skin and soft tissue infections; includes MRSA. nih.gov | nih.govnih.gov |

| Enterococcus faecalis | Positive | Can cause urinary tract infections, endocarditis. nih.gov | nih.gov |

| Escherichia coli | Negative | Common cause of food poisoning and urinary tract infections. nih.gov | nih.govnih.gov |

| Pseudomonas aeruginosa | Negative | Opportunistic pathogen, often resistant to multiple antibiotics. nih.gov | nih.govnih.gov |

| Shigella flexneri | Negative | A cause of bacterial dysentery. nih.gov | nih.gov |

| Klebsiella pneumoniae | Negative | Can cause pneumonia, bloodstream infections; includes multidrug-resistant strains. nih.gov | nih.gov |

| Mycobacterium tuberculosis | N/A | The causative agent of tuberculosis. nih.gov | nih.govnih.gov |

Research in Other Therapeutic Areas

Beyond antibacterial applications, the core indole structure present in 5-methylindoline has been explored for its therapeutic potential in other areas of medicine.

Based on the conducted searches, there is no specific information available regarding the application of 5-methylindoline hydrochloride derivatives in cardiovascular disease research.

The indole nucleus is a key feature in many compounds investigated for central nervous system activity. Research into structurally related compounds, such as derivatives of isatin (an indole dione), has shown promise for anticonvulsant properties. A series of synthesized 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives, which are closely related to 5-methylindoline, were evaluated for their anticonvulsive activity. In a pentylenetetrazole (PTZ)-evoked convulsion model, eleven of these synthesized compounds demonstrated a protective effect and showed anticonvulsant activity. This suggests that the 5-methylindoline scaffold is a viable starting point for the development of novel anticonvulsant agents.

The indoline and indole frameworks are foundational to many anti-inflammatory and analgesic drugs. Research has been conducted to synthesize new indoline derivatives as analogues to the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. Studies screening these newly designed derivatives have identified several compounds with high anti-inflammatory and analgesic effects. This line of research indicates the potential for developing novel analgesic agents based on the 5-methylindoline structure.

Research for Antidiabetic and Antihypertensive Applications

Derivatives of this compound have been the subject of investigation for their potential therapeutic applications in managing diabetes and hypertension. Research has focused on synthesizing novel compounds and evaluating their biological activities, with some derivatives showing promising results in preclinical studies.

In the area of antidiabetic research, certain indoline derivatives have been identified as potential hypoglycemic agents. For instance, studies on a series of newly synthesized pyrimidine (B1678525) derivatives incorporating an indoline-like structure revealed that some compounds exhibited significant antidiabetic activity. researchgate.net Specifically, compounds designated as 5D and 5E were found to be nearly as potent as the standard antidiabetic drug, glibenclamide, in in vivo hypoglycemic activity tests. researchgate.net Another avenue of research has been the inhibition of enzymes involved in carbohydrate metabolism, such as α-amylase. Inhibition of this enzyme can delay carbohydrate digestion, leading to a reduction in post-meal blood glucose levels. banglajol.info A series of indoline derivatives were synthesized and evaluated for their α-amylase inhibitory activity. banglajol.info Among them, compounds 4a and 4b demonstrated potent inhibition, with IC₅₀ values comparable to the standard drug acarbose, suggesting their potential as oral hypoglycemic agents. banglajol.info

For antihypertensive applications, research has explored the calcium channel blocking activity of certain 5-methylindoline derivatives. Some compounds were found to induce significant relaxation in rabbit aortae preparations, a key indicator of potential blood pressure-lowering effects. researchgate.net Notably, compound 5b was shown to lower blood pressure by activating the expression of endothelial nitric oxide synthase (eNOS) in the aorta of rats, a crucial mechanism for vasodilation. researchgate.net Computational methods, such as in silico design targeting enzymes like Thermolysin, which shares structural similarities with Angiotensin-Converting Enzyme (ACE), have also been employed to identify potential antihypertensive candidates. nih.gov

Table 1: Antidiabetic Activity of Selected Indoline Derivatives

| Compound | Test Model | Activity Metric | Result | Reference Compound |

|---|---|---|---|---|

| Compound 5D | In vivo hypoglycemic | Blood glucose reduction | 52.49 ± 7.73 | Glibenclamide (55.97 ± 3.19) |

| Compound 5E | In vivo hypoglycemic | Blood glucose reduction | 48.18 ± 4.22 | Glibenclamide (55.97 ± 3.19) |

| Compound 4a | α-amylase inhibition | IC₅₀ | 52.1 µg/mL | Acarbose (48.1 µg/mL) |

| Compound 4b | α-amylase inhibition | IC₅₀ | 57.7 µg/mL | Acarbose (48.1 µg/mL) |

In Vitro and In Vivo Biological Model Systems

The evaluation of this compound derivatives relies on a variety of in vitro and in vivo model systems to determine their biological effects, mechanisms of action, and therapeutic potential.

Cell-Based Assays for Target Engagement and Activity Profiling

Cell-based assays are fundamental tools for initial screening and characterization of the biological activity of 5-methylindoline derivatives. These assays provide a cellular context to assess how a compound interacts with its intended target and influences cellular functions.

A key application is in target engagement assays, which confirm that a compound binds to its molecular target within a cell. nih.gov Techniques like in-cell ELISA can be employed to quantify the binding affinity of a library of compounds to a specific E3 ligase, for example. nih.govnih.gov This method allows researchers to identify derivatives that effectively engage their target in a physiological environment. nih.gov

For profiling specific therapeutic activities, various specialized cell lines are used. In antidiabetic research, RIN-5F pancreatic cells are utilized to perform insulin (B600854) secretion assays, which measure the ability of a compound to stimulate insulin release. nih.gov Additionally, 3T3-L1 pre-adipocyte cells are used in assays to measure adipogenesis and glucose uptake, providing insights into a compound's effects on glucose metabolism and fat cell differentiation. nih.gov These assays are crucial for identifying derivatives with promising antidiabetic properties and for elucidating their mechanisms of action at the cellular level.

Preclinical Animal Models for Efficacy and Mechanism of Action Studies

Preclinical animal models are indispensable for evaluating the in vivo efficacy and safety of drug candidates before they can be considered for human trials. nih.gov Rodent models, such as mice and rats, are commonly used due to their physiological similarities to humans and the availability of established disease models. nih.gov

Animal models are also critical for investigating the mechanism of action. For instance, to understand the antihypertensive effects of a derivative, researchers have examined its impact on the expression of endothelial nitric oxide synthase (eNOS) in the aorta of rats. researchgate.net Such studies provide direct evidence of how the compound works within a living organism, which is crucial for its further development. While essential, it is acknowledged that results from animal models may not always perfectly translate to human outcomes. nih.gov

Biochemical Assays for Enzyme Inhibition

Biochemical assays are a primary method for screening compounds that act by inhibiting specific enzymes. These in vitro tests measure the direct interaction between a compound and a purified enzyme, allowing for the determination of inhibitory potency, often expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

In the context of antidiabetic research, the α-amylase inhibition assay is a standard method used to screen for compounds that can lower blood glucose. banglajol.info A study on indoline derivatives used this assay to identify several potent inhibitors of α-amylase. banglajol.info

Similarly, in cancer research, derivatives of the indoline core structure have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Biochemical assays are used to determine the potency of these derivatives against CDK2. nih.gov These experimental assays are often complemented by computational methods like molecular docking and dynamics simulations, which provide insights into how the inhibitor binds to the enzyme's active site. nih.gov

Table 2: α-Amylase Inhibition by Selected Indoline Derivatives

| Compound | IC₅₀ (µg/mL) | Standard Reference (Acarbose) IC₅₀ (µg/mL) |

|---|---|---|

| 3a | 62.2 | 48.1 |

| 3b | 60.7 | 48.1 |

| 4a | 52.1 | 48.1 |

| 4b | 57.7 | 48.1 |

Emerging Applications and Future Research Directions for 5 Methylindoline Hydrochloride

Development of Multi-Target Directed Ligands Based on the 5-Methylindoline (B1590916) Scaffold

The traditional "one molecule-one target" paradigm in drug discovery is increasingly being challenged by the multifactorial nature of complex diseases like neurodegenerative disorders and cancer. semanticscholar.orgnih.gov This has led to a growing interest in the design of Multi-Target Directed Ligands (MTDLs), single compounds engineered to modulate multiple biological targets simultaneously. semanticscholar.orgmdpi.com The 5-methylindoline scaffold is a promising starting point for developing novel MTDLs.

The indole (B1671886) core, closely related to indoline (B122111), is present in many compounds targeting central nervous system proteins, such as serotonin (B10506) receptors (5-HTRs). nih.gov Researchers have successfully designed MTDLs that, for instance, combine serotonin reuptake transporter (SERT) inhibition with 5-HT1A receptor modulation to achieve faster-acting antidepressants. nih.gov The 5-methylindoline structure could be elaborated to interact with multiple targets implicated in a single disease. For example, in neurodegenerative diseases, a single molecule could be designed to inhibit acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and histone deacetylase 2 (HDAC2). nih.gov The methyl group on the scaffold can be used to fine-tune properties such as lipophilicity, metabolic stability, and binding affinity at different target sites.

Future research will likely focus on strategically modifying the 5-methylindoline core to create libraries of compounds for screening against various target combinations. The goal is to develop MTDLs with synergistic or additive effects and a single, optimized pharmacokinetic profile. semanticscholar.org

Table 1: Potential MTDL Strategies for the 5-Methylindoline Scaffold

| Disease Area | Primary Target | Secondary Target(s) | Rationale for Multi-Target Approach |

|---|---|---|---|

| Depression | Serotonin Transporter (SERT) | 5-HT1A Receptor | Aims to achieve a more rapid onset of antidepressant effects. nih.gov |

| Alzheimer's Disease | Acetylcholinesterase (AChE) | Histone Deacetylase 2 (HDAC2) | Combines symptomatic relief (AChE inhibition) with potential disease-modifying effects (HDAC2 inhibition). semanticscholar.org |

| Parkinson's Disease | Monoamine Oxidase B (MAO-B) | Adenosine A2A Receptor | Seeks to provide neuroprotection and symptomatic improvement through complementary pathways. mdpi.com |

Exploration of 5-Methylindoline Hydrochloride as a Precursor in Materials Science

Indole-derived motifs are valuable precursors in materials science due to their unique chemical structures and electronic properties. mdpi.com The 5-methylindoline core, with its electron-donating methyl group, offers a modifiable platform for creating novel polymers, dyes, and functional organic materials. The nitrogen atom and the aromatic system within the indoline structure are key to its utility in synthetic chemistry. mdpi.com

The exploration of this compound in materials science is still in its nascent stages, but parallels can be drawn from related isatin-based compounds, which are of interest for developing new functional materials. cymitquimica.com The indoline structure can be polymerized or incorporated into larger molecular architectures to create materials with specific optical, electronic, or thermal properties. The methyl group can influence the polymer's solubility, packing, and charge-transport characteristics. Future research could investigate the synthesis of conductive polymers, organic light-emitting diode (OLED) materials, or novel sensor components derived from 5-methylindoline.

Table 2: Potential Applications of 5-Methylindoline in Materials Science

| Material Class | Potential Application | Role of the 5-Methylindoline Scaffold |

|---|---|---|

| Conductive Polymers | Organic Electronics, Sensors | Forms the monomeric unit; the methyl group can tune conductivity and processability. |

| Organic Dyes | Dye-Sensitized Solar Cells, Imaging | Acts as the core chromophore; modifications can alter absorption and emission spectra. |

Integration of 5-Methylindoline Derivatives into Advanced Drug Delivery Systems

Advanced drug delivery systems (DDS) are designed to enhance the efficacy of therapeutic agents by improving their solubility, stability, and biodistribution, while minimizing side effects. nih.govscirp.org Integrating derivatives of 5-methylindoline into such systems could overcome potential pharmacokinetic challenges and enable targeted delivery.

Nanoparticle-based systems, such as liposomes, polymers, or fullerenes, are a key area of exploration. scirp.orgmdpi.com For instance, computational studies on related 5-nitroisatin (B147319) derivatives have explored the use of functionalized fullerene (C60) nanocarriers for immobilization, leveraging the high affinity between the fullerene structure and aromatic systems. mdpi.comresearchgate.net A similar approach could be applied to 5-methylindoline derivatives. Encapsulating these compounds within nanoparticles could protect them from degradation, control their release profile, and potentially facilitate transport across biological barriers like the blood-brain barrier. The physicochemical properties of the derivatives can be optimized to meet criteria for oral bioavailability, such as those outlined by Lipinski's rule of five. nih.gov

Future work will involve designing and synthesizing 5-methylindoline derivatives suitable for conjugation or encapsulation within various nanocarriers and evaluating the performance of these advanced drug delivery systems in preclinical models.

Table 3: Advanced Drug Delivery Strategies for 5-Methylindoline Derivatives

| Delivery System | Mechanism | Potential Advantages |

|---|---|---|

| Polymeric Nanoparticles | Encapsulation of the drug within a biodegradable polymer matrix. | Sustained release, protection from degradation, potential for surface functionalization for targeting. scirp.org |

| Liposomes | Encapsulation within a lipid bilayer vesicle. | Improved solubility for lipophilic derivatives, reduced systemic toxicity. |

| Fullerene-Based Nanocarriers | Non-covalent immobilization through stacking interactions. | High drug loading capacity, good cell membrane permeability. mdpi.com |

High-Throughput Screening and Combinatorial Chemistry for Novel Derivative Discovery

The discovery of novel therapeutic agents can be significantly accelerated through the use of combinatorial chemistry and high-throughput screening (HTS). youtube.com Combinatorial chemistry allows for the rapid, parallel synthesis of a large library of structurally related compounds from a common scaffold. nih.gov HTS then enables the rapid testing of these compounds against a biological target to identify "hits." youtube.comnih.gov

The this compound scaffold is an ideal starting point for creating a combinatorial library. By using parallel synthesis techniques, different chemical moieties can be systematically introduced at various positions on the indoline ring (e.g., at the nitrogen atom or other positions on the aromatic ring). nih.gov This approach allows for a vast chemical space to be explored efficiently.

Once a library of 5-methylindoline derivatives is synthesized, HTS platforms utilizing state-of-the-art robotics and miniaturized assay formats (e.g., 1536-well plates) can screen thousands to millions of compounds per day. youtube.comutah.edu This process can quickly identify initial hits, which can then be further optimized through medicinal chemistry efforts. nih.gov

Table 4: Hypothetical Combinatorial Library Design for 5-Methylindoline

| Scaffold Position | R1 (N1-position) | R2 (C2-position) | R3 (C7-position) |

|---|---|---|---|

| Building Blocks | -H, -CH3, -Benzyl | -H, =O (indolinone) | -H, -Cl, -F, -OCH3 |

| Example Derivatives | 1-Benzyl-5-methylindoline | 5-Methylindolin-2-one | 7-Chloro-5-methylindoline |

| Rationale | Investigate the effect of N-substitution on activity and ADME properties. | Explore different oxidation states and substitution patterns at the heterocyclic ring. | Modulate electronic properties and steric bulk on the aromatic ring. |

Leveraging Artificial Intelligence and Machine Learning in 5-Methylindoline Derivative Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid, computational design and evaluation of new drug candidates. nih.govwiley-vch.de These in silico methods can be powerfully applied to the design of novel 5-methylindoline derivatives, saving significant time and resources compared to traditional experimental approaches. openmedicinalchemistryjournal.comnih.gov

Computational techniques like molecular docking and virtual screening can be used to predict how different 5-methylindoline derivatives will bind to a specific protein target. openmedicinalchemistryjournal.comnih.gov This was demonstrated in a study on 5-methylisatin (B515603) derivatives, where molecular docking was used to model interactions with the active site of cyclin-dependent kinase 2 (CDK2). nih.gov Furthermore, molecular dynamics simulations can assess the stability of the compound-protein complex over time. nih.govmdpi.com

Machine learning models, such as those for Quantitative Structure-Activity Relationship (QSAR) analysis, can predict the biological activity of new derivatives based on their chemical structure. mdpi.com AI can also predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize compounds with favorable drug-like characteristics for synthesis and testing. mdpi.com

Table 5: Application of AI/ML in the Design of 5-Methylindoline Derivatives

| AI/ML Technique | Application | Example Finding from Related Scaffolds |

|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of a ligand to a protein target. openmedicinalchemistryjournal.com | Identified key hydrogen bonds between 5-methylisatin derivatives and amino acids in the CDK2 active site. nih.gov |

| Molecular Dynamics | Simulates the movement of atoms to assess the stability of the ligand-protein complex. | Confirmed the conformational stability of promising inhibitor-CDK2 complexes. nih.govmdpi.com |

| QSAR Modeling | Relates chemical structure to biological activity to predict the potency of new compounds. | Used to build models that guide the design of ligands with improved activity. mdpi.com |

Sustainable and Biocatalytic Approaches for this compound Production

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing, emphasizing the need for sustainable and environmentally benign synthetic methods. Biocatalysis, the use of enzymes to perform chemical transformations, offers a powerful tool for producing complex molecules like indoline derivatives under mild conditions with high selectivity. acs.org

Chemoenzymatic synthesis strategies have been developed for various indole-containing compounds. nih.gov For example, engineered tryptophan synthase enzymes can catalyze the formation of tryptophan derivatives from substituted indoles. nih.gov Similarly, ketoreductases have been used for the asymmetric reduction of precursors to yield chiral indole derivatives. acs.org These biocatalytic methods often operate in aqueous solutions at ambient temperature, minimizing waste and avoiding the use of harsh reagents common in traditional organic synthesis.

Future research should focus on discovering or engineering enzymes that can act on 5-methylindole (B121678) or related precursors to produce this compound. This could involve screening microbial genomes for novel enzymes or using directed evolution to adapt existing enzymes for this specific transformation. nih.gov Adopting such biocatalytic or other green chemistry approaches would represent a significant step towards the sustainable production of this valuable chemical building block.

Table 6: Comparison of Synthetic Approaches for Indoline Derivatives

| Feature | Traditional Chemical Synthesis | Potential Biocatalytic Synthesis |

|---|---|---|

| Catalyst | Often involves heavy metals or strong acids. nih.gov | Enzymes (e.g., reductases, synthases). acs.org |

| Reaction Conditions | Often requires high temperatures, pressures, and organic solvents. | Typically mild (ambient temperature, neutral pH, aqueous media). acs.org |

| Selectivity | May produce mixtures of isomers, requiring purification. | High stereoselectivity and regioselectivity, leading to purer products. |

| Environmental Impact | Can generate significant chemical waste. | Minimal waste production, biodegradable catalysts. |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-methylindoline hydrochloride, and how can purity be optimized during synthesis?

- Methodology:

- Begin with established indoline ring alkylation or reductive cyclization protocols. For example, methyl group introduction via Friedel-Crafts alkylation or catalytic hydrogenation of indole derivatives, followed by hydrochlorination .

- Optimize reaction parameters (temperature, catalyst loading, solvent polarity) to minimize byproducts. Purity assessment requires HPLC (≥95% by HLC) coupled with spectral characterization (¹H/¹³C NMR, IR) to confirm absence of unreacted precursors .

Q. How should researchers confirm the structural identity and purity of this compound?

- Methodology:

- Use spectroscopic techniques : NMR to verify methyl group positioning and aromatic proton integration; FT-IR for N–H and C–Cl bond identification .

- Quantitative purity : Perform titrimetric chloride analysis (e.g., potentiometric titration) and cross-validate with elemental analysis (C, H, N) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology:

- Follow hazard class 4-3-III guidelines (flammability, reactivity). Use PPE (gloves, goggles), fume hoods for weighing, and inert gas purging during reactions to mitigate oxidation .

- Store in airtight, light-resistant containers at ≤4°C to prevent degradation. Document decontamination procedures for spills using ethanol/water mixtures .

Advanced Research Questions

Q. How can experimental design (DoE) optimize this compound’s reaction yield while minimizing side products?

- Methodology:

- Apply factorial design to screen variables: catalyst type (e.g., Pd/C vs. Raney Ni), solvent (polar aprotic vs. ethers), and temperature. Use response surface methodology (RSM) to identify optimal conditions .

- Monitor intermediates via LC-MS to detect undesired pathways (e.g., over-reduction or dimerization) .

Q. How should researchers address contradictions in reported biological activity data for 5-methylindoline derivatives?

- Methodology:

- Conduct systematic review of literature to identify variability in assay conditions (e.g., cell lines, IC₅₀ protocols). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and standardized positive controls .

- Perform meta-analysis to isolate confounding factors (e.g., solvent effects on bioavailability) .

Q. What advanced techniques characterize the stability of this compound under varying pH and temperature conditions?

- Methodology:

- Use accelerated stability studies: incubate samples at 40°C/75% RH for 4 weeks, with periodic HPLC analysis to track degradation products (e.g., indoline ring oxidation).

- Apply Arrhenius kinetics to predict shelf-life and identify degradation pathways (e.g., hydrolysis vs. photolysis) .

Q. How can researchers design in vitro assays to evaluate this compound’s mechanism of action in neurological models?

- Methodology:

- Use primary neuronal cultures or SH-SY5Y cells for neuroactivity screening. Pair electrophysiology (patch-clamp) with calcium imaging to assess ion channel modulation.

- Validate target engagement via siRNA knockdown or CRISPR-Cas9 models of suspected receptors (e.g., dopamine D₂-like receptors) .

Q. What computational strategies predict the physicochemical properties and ADMET profile of this compound?

- Methodology:

- Perform DFT calculations to estimate logP, pKa, and solubility. Use molecular docking (AutoDock Vina) to screen against target libraries (e.g., GPCRs).

- Validate predictions with in vitro PAMPA assays for permeability and microsomal stability tests .

Data Presentation and Reproducibility Guidelines

- Experimental Replication: Provide stepwise synthesis protocols in the main manuscript, with extended datasets (e.g., NMR spectra, chromatograms) in supplementary materials .

- Conflict Resolution: Discuss discrepancies in biological activity by comparing assay parameters (e.g., incubation time, concentration ranges) across studies .

Retrosynthesis Analysis